

Application Notes and Protocols: Measuring MC4033 Effects on H4K16ac

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Compound of Interest		
Compound Name:	MC4033	
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Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression, chromatin structure, and cellular processes such as DNA damage repair and cell cycle progression. The acetylation of histone H4 at lysine 16 (H4K16ac) is a particularly important mark associated with active transcription and euchromatin.[1][2] The enzyme responsible for this modification is the lysine acetyltransferase KAT8 (also known as MOF).[3] Dysregulation of H4K16ac levels has been implicated in various diseases, including cancer, making KAT8 a promising therapeutic target.[1][2][3]

MC4033 is a first-in-class, selective inhibitor of KAT8.[3] By inhibiting KAT8, **MC4033** leads to a dose-dependent reduction in H4K16ac levels, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for measuring the effects of **MC4033** on H4K16ac levels and downstream cellular processes.

Data Presentation

Table 1: In vitro activity of MC4033



Cell Line	IC50 (μM)
HCT116	39.4
H1299	52.1
A549	41
U937	30.1

Data sourced from MedchemExpress.[4]

Table 2: Effect of MC4033 on H4K16ac Levels in HT29

Cells

MC4033 Concentration (μM)	Incubation Time (h)	H4K16ac Reduction
25	72	Observed
50	72	Observed
100	72	Observed
200	72	Observed

Data summarized from MedchemExpress.[4]

Table 3: Effect of MC4033 on H4K16ac Levels in HCT116

Cells

MC4033 Concentration (μM)	Incubation Time (h)	H4K16ac Signal Intensity Reduction
50	Not Specified	80%

Data sourced from MedchemExpress.[4]

Experimental Protocols



This section provides detailed protocols for assessing the impact of **MC4033** on H4K16ac levels and related cellular functions.

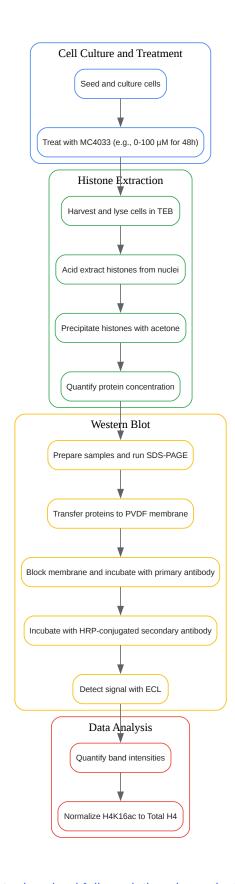
Western Blotting for H4K16ac

Western blotting is a widely used technique to quantify changes in protein levels. This protocol details the steps for measuring the reduction of H4K16ac in response to **MC4033** treatment.

- a. Materials and Reagents
- Cell culture reagents
- MC4033
- Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitor cocktail[5]
- 0.2 N Hydrochloric Acid (HCl) or 0.4 N Sulfuric Acid (H₂SO₄)[5]
- · Acetone, ice-cold
- Laemmli sample buffer
- SDS-PAGE gels (15%)[5]
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H4K16ac (e.g., Rabbit mAb #13534 from Cell Signaling Technology), anti-Total Histone H4
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- TBST (Tris-Buffered Saline with 0.1% Tween-20)



b. Experimental Workflow



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Caption: Workflow for Western Blotting analysis of H4K16ac.

c. Protocol

- Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of MC4033 (e.g., 10, 25, 50, 100 μM) and a vehicle control (DMSO) for a specified time (e.g., 48 or 72 hours).[4]
- Histone Extraction:
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in TEB and incubate on ice for 10 minutes.
 - Centrifuge to pellet the nuclei.[5]
 - Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.[5]
 - Centrifuge and transfer the supernatant containing histones to a new tube.[5]
 - Precipitate histories by adding 8 volumes of ice-cold acetone and incubating at -20°C.[6]
 - Centrifuge, discard the supernatant, wash the pellet with acetone, and air-dry.[5]
 - Resuspend the histone pellet in water and determine the protein concentration.
- SDS-PAGE and Western Blotting:
 - Mix 10-20 μg of histone extract with Laemmli sample buffer and boil.[5]
 - Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary anti-H4K16ac antibody (e.g., 1:1000 dilution) overnight at 4°C.[5]



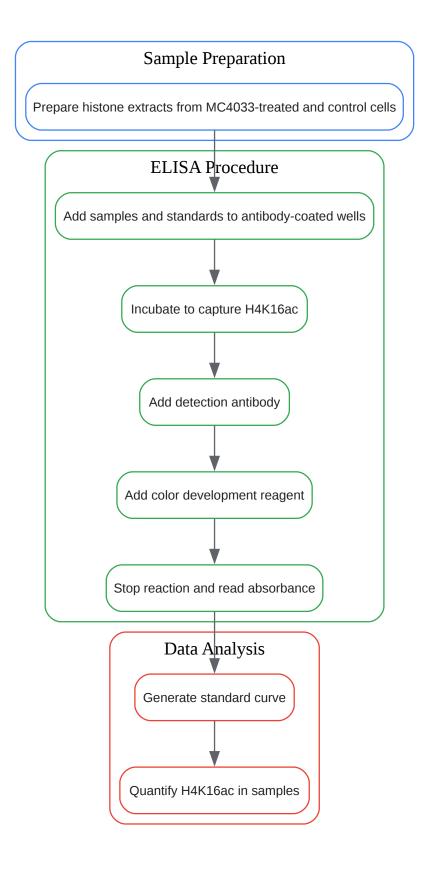
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
- Wash the membrane again and detect the signal using an ECL substrate.
- Data Analysis:
 - Capture the chemiluminescent signal using a digital imager.
 - Quantify the band intensity for H4K16ac and a loading control (Total Histone H4).
 - Normalize the H4K16ac signal to the Total Histone H4 signal.

Enzyme-Linked Immunosorbent Assay (ELISA) for H4K16ac

ELISA provides a quantitative measurement of H4K16ac levels and is suitable for high-throughput screening.

- a. Materials and Reagents
- H4K16ac ELISA Kit (e.g., Abcam ab115120)[6]
- Histone extracts (prepared as in the Western Blotting protocol)
- Microplate reader
- b. Experimental Workflow





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Caption: Workflow for H4K16ac ELISA.



c. Protocol

- Follow the manufacturer's instructions for the specific H4K16ac ELISA kit.[6]
- Briefly, add diluted histone extracts and standards to the antibody-coated microplate wells.
- Incubate to allow the capture of H4K16ac.
- Wash the wells and add the detection antibody.
- Incubate and wash, then add the color development reagent.
- Stop the reaction and measure the absorbance at the recommended wavelength.
- Calculate the concentration of H4K16ac in the samples based on the standard curve.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq allows for the genome-wide mapping of H4K16ac and can reveal how **MC4033** affects the localization of this mark at specific gene promoters and regulatory elements.

- a. Materials and Reagents
- Cell culture reagents and MC4033
- Formaldehyde
- Glycine
- Lysis buffers
- Sonication or enzymatic digestion reagents
- Anti-H4K16ac antibody for ChIP (e.g., 10 μl per IP for ~4 x 10^6 cells)[7]
- Protein A/G magnetic beads
- Wash buffers

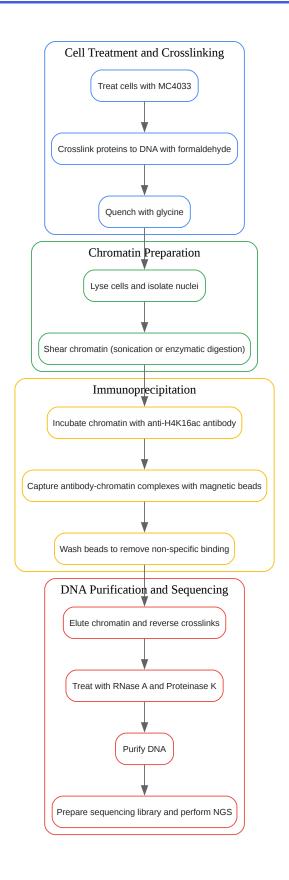






- · Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Reagents for library preparation and next-generation sequencing
- b. Experimental Workflow





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Caption: Workflow for H4K16ac ChIP-seq.



c. Protocol

- Cell Treatment and Crosslinking: Treat cells with MC4033. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.[8]
- Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads.
 - Incubate the chromatin with an anti-H4K16ac antibody overnight at 4°C.
 - Add protein A/G beads to capture the antibody-chromatin complexes.
 - Wash the beads extensively to remove non-specifically bound chromatin.
- DNA Purification and Sequencing:
 - Elute the chromatin from the beads.
 - Reverse the crosslinks by heating in the presence of a high salt concentration.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a standard DNA purification kit.
 - Prepare a sequencing library and perform next-generation sequencing.
- Data Analysis: Align sequence reads to a reference genome, identify peaks of H4K16ac enrichment, and compare the peak profiles between MC4033-treated and control samples.

Quantitative Mass Spectrometry

Mass spectrometry offers a highly sensitive and accurate method for quantifying changes in histone modifications.

a. Protocol



- Histone Extraction: Extract histones from MC4033-treated and control cells as described in the Western Blotting protocol.
- Sample Preparation:
 - Perform in-gel or in-solution digestion of histone proteins (e.g., with trypsin). Chemical derivatization (e.g., propionylation) may be used to improve sequence coverage.
- LC-MS/MS Analysis:
 - Separate the resulting peptides by liquid chromatography (LC).
 - Analyze the peptides by tandem mass spectrometry (MS/MS).
- Data Analysis:
 - Identify and quantify the abundance of peptides with and without the K16ac modification.
 - Use label-free quantification or stable isotope labeling for relative quantification between samples.

Cell Cycle and Apoptosis Assays

MC4033 has been shown to induce cell cycle arrest and apoptosis.[4][10][11] These effects can be measured using flow cytometry.

- a. Materials and Reagents
- Cell culture reagents and MC4033
- Propidium Iodide (PI) staining solution for cell cycle analysis
- Annexin V-FITC/PI apoptosis detection kit
- b. Protocol for Cell Cycle Analysis
- Treat cells with MC4033 for the desired time.
- Harvest and fix the cells in cold 70% ethanol.

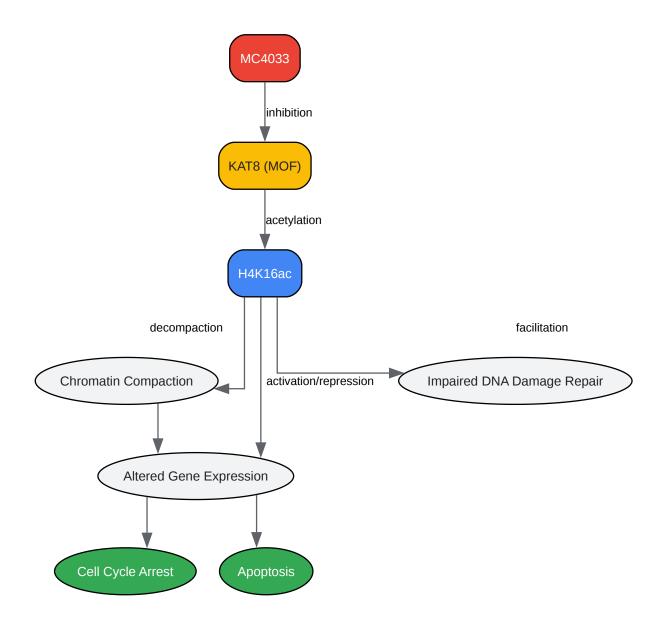


- Wash the cells and resuspend in a staining solution containing PI and RNase A.
- Analyze the DNA content by flow cytometry.
- Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
- c. Protocol for Apoptosis Analysis
- Treat cells with MC4033.
- · Harvest and wash the cells.
- Resuspend the cells in Annexin V binding buffer.
- Add Annexin V-FITC and PI and incubate in the dark.
- Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Signaling Pathway

A reduction in H4K16ac by **MC4033** can impact multiple cellular signaling pathways, leading to altered gene expression, cell cycle arrest, and apoptosis.





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Caption: MC4033 signaling pathway.

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